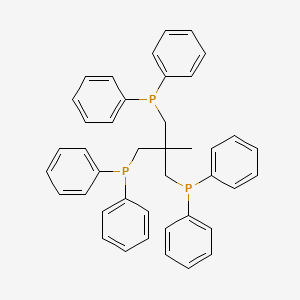

1,1,1-Tris(diphenylphosphinomethyl)ethane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H39P3/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40/h2-31H,32-34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARUNXKDFNLHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H39P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329787 | |

| Record name | [2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22031-12-5 | |

| Record name | 22031-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-2-methylpropyl}(diphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,1,1 Tris Diphenylphosphinomethyl Ethane

Historical and Current Synthesis Approaches to 1,1,1-Tris(diphenylphosphinomethyl)ethane

The seminal and most widely recognized synthesis of this compound, commonly known as "Triphos," was first reported in 1962. wikipedia.orggoogle.com This foundational method involves the reaction of a phosphide (B1233454) salt with a halogenated hydrocarbon. Specifically, sodium diphenylphosphide is reacted with 1,1,1-tris(chloromethyl)ethane (B87162). wikipedia.org This approach leverages the nucleophilic character of the diphenylphosphide anion to displace the chloride leaving groups from the central ethane (B1197151) framework.

This general synthetic strategy remains the predominant method for preparing Triphos due to its efficiency and the relative accessibility of the precursors. Variations of this method may employ other alkali metal diphenylphosphides, such as lithium diphenylphosphide, which can be generated in situ from the reaction of chlorodiphenylphosphine (B86185) or triphenylphosphine (B44618) with an alkali metal. The electrophilic partner, while typically the trichlorinated ethane derivative, can also be a related compound with alternative leaving groups, such as tosylates, though this is less common.

More contemporary research has focused on the synthesis of Triphos derivatives to modulate the electronic and steric properties of the ligand for specific applications in catalysis. rsc.orgresearchgate.net This is often achieved by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings of the diphenylphosphino groups. researchgate.net The core synthetic methodology for these derivatives, however, generally follows the same nucleophilic substitution pathway established in the original synthesis.

Table 1: Primary Synthesis Route for this compound

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Byproduct |

|---|---|---|---|

| Sodium diphenylphosphide | 1,1,1-Tris(chloromethyl)ethane | This compound | Sodium Chloride |

Mechanistic Considerations in this compound Synthesis

The formation of this compound from sodium diphenylphosphide and 1,1,1-tris(chloromethyl)ethane proceeds via a series of nucleophilic substitution reactions. wikipedia.org The mechanism can be understood as three sequential Williamson ether synthesis-type reactions, but for the formation of carbon-phosphorus bonds instead of carbon-oxygen bonds.

The key steps in the mechanism are:

Nucleophile Generation: Sodium diphenylphosphide serves as the source for the potent nucleophile, the diphenylphosphide anion ((C₆H₅)₂P⁻).

First Substitution: One molecule of the diphenylphosphide anion attacks one of the three electrophilic carbon atoms of the -CH₂Cl groups on the 1,1,1-tris(chloromethyl)ethane molecule. This results in the displacement of a chloride ion (Cl⁻) and the formation of the first C-P bond.

Second and Third Substitutions: The process is repeated two more times. The resulting phosphine-substituted intermediate reacts with two additional equivalents of the diphenylphosphide anion, sequentially displacing the remaining two chloride ions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1,1-Tris(chloromethyl)ethane |

| 4'-Hydroxyacetophenone |

| Acetone |

| Acetylene |

| Aluminum |

| Ammonia |

| Benzene |

| Bisphenol A |

| Calcium hydroxide |

| Carbon dioxide |

| Chlorodiphenylphosphine |

| Dichloroethane |

| Diethyl ether |

| Dinitrogen tetraoxide |

| Lithium diphenylphosphide |

| Magnesium |

| Mercaptoalkanesulfonic acid |

| Methanol (B129727) |

| Oxygen |

| Pentane |

| Phenol (B47542) |

| Potassium |

| Sodium |

| Sodium borohydride (B1222165) |

| Sodium chloride |

| Sodium diphenylphosphide |

| Sodium hydroxide |

| Sodium sulfite |

| Sulfuric acid |

| Toluene |

| Trichloroacetic acid |

| Trichloroethanol |

| Triphenylphosphine |

| Water |

| Zinc |

Coordination Chemistry of 1,1,1 Tris Diphenylphosphinomethyl Ethane with Transition Metals

Ligand Coordination Modes of 1,1,1-Tris(diphenylphosphinomethyl)ethane

The coordination behavior of this compound is rich and varied, primarily dictated by the steric and electronic requirements of the metal center, the other ligands present in the coordination sphere, and the reaction conditions. The three main coordination modes observed for triphos are tridentate, bidentate, and tridentate-bridging.

In its most common coordination mode, triphos acts as a facial tridentate ligand, where all three phosphorus atoms bind to a single metal center. This mode of coordination enforces a facial (fac) geometry on the resulting complex, creating a stable, chelated structure. This tripodal arrangement is a key feature of triphos chemistry, leading to the formation of complexes with a well-defined and often rigid coordination environment.

Although triphos is predisposed to act as a tridentate ligand, it can also exhibit bidentate coordination, where only two of the three phosphine (B1218219) arms are bound to the metal center, leaving one phosphine group uncoordinated. This coordination mode is typically observed when the metal center is sterically crowded or when the electronic properties of the metal favor a lower coordination number.

Examples of bidentate coordination of triphos are seen in complexes with certain transition metals. For instance, complexes such as fac-[Mn(CO)3Br(η2-triphos)] and [M(CO)4(η2-triphos)], where M can be Chromium (Cr), Molybdenum (Mo), or Tungsten (W), feature a bidentate triphos ligand. wikipedia.org In these cases, the remaining coordination sites on the metal are occupied by other ligands, such as carbonyl (CO) and bromide (Br) groups. The uncoordinated phosphine arm can potentially engage in further reactions or interactions.

A more complex coordination behavior of triphos is its ability to act as a tridentate-bridging ligand, simultaneously binding to multiple metal centers. This mode is crucial in the construction of polymetallic and cluster complexes, where the triphos ligand spans across two or more metal ions, holding them in close proximity.

An interesting example of this is observed in a gold cluster, where the triphos ligand bridges three chlorogold(I) units to form the molecule trichloro-1,1,1-(diphenylphosphinomethyl)ethanetrigold(I), with the formula CH3C[CH2PPh2AuCl]3. wikipedia.org In the realm of mixed-metal systems, triphos can bridge different transition metals. For example, a binuclear complex [(OC)4Mo(tdppme)AuCl] features the triphosphine (B1213122) ligand bridging a molybdenum and a gold center.

Complexation with Specific Transition Metals

The versatile coordination behavior of triphos has been exploited to synthesize a wide range of complexes with various transition metals. The following sections detail the coordination chemistry of triphos with copper(I) and rhodium, highlighting the structural diversity of the resulting complexes.

The reaction of triphos with copper(I) salts leads to the formation of a variety of complexes with different nuclearities and coordination geometries. The specific outcome of the reaction is often influenced by the presence of auxiliary ligands.

Mono-, bi-, and tetranuclear copper(I) complexes with triphos have been synthesized and structurally characterized. For instance, the reaction of triphos with appropriate copper(I) precursors in the presence of diimine ligands like 1,10-phenanthroline (B135089) (phen) or 4,4′-bipyridine (bipy) yields complexes such as [Cu(phen)(triphos-O)]BF4, Cu2(bipy)(triphos)22, and Cu4(MeOC^N^N)4(triphos)2(bipy)4. rsc.org In these complexes, the copper ions typically exhibit a pseudo-tetrahedral coordination geometry. rsc.org The electronic absorption spectra of these complexes show low-energy metal-to-ligand charge-transfer (MLCT) bands. rsc.org Some of these copper(I)-triphos complexes also display interesting photophysical properties, such as strong solid-state emission. rsc.org

Table 1: Selected Copper(I) Complexes of this compound

| Complex | Coordination Mode of Triphos | Nuclearity | Auxiliary Ligands |

|---|---|---|---|

| [Cu(phen)(triphos-O)]BF4 rsc.org | Bidentate (one P atom oxidized) | Mononuclear | 1,10-phenanthroline |

| Cu2(bipy)(triphos)22 rsc.org | Tridentate-Bridging | Binuclear | 4,4′-bipyridine |

| Cu4(MeOC^N^N)4(triphos)2(bipy)4 rsc.org | Tridentate-Bridging | Tetranuclear | 6-(4-methoxyphenyl)-2,2′-bipyridine, 4,4′-bipyridine |

| [Cu(C18H15P)(C41H39P3)]BF4 rsc.org | Tridentate | Mononuclear | Triphenylphosphine (B44618) |

The coordination of triphos to rhodium centers has been instrumental in the development of homogeneous catalysts and in the study of fundamental organometallic transformations. Rhodium complexes of triphos have been synthesized in both the +1 and +3 oxidation states.

Rhodium forms a variety of complexes with triphos that are key intermediates in catalytic cycles, such as the hydrogenation of alkenes. wikipedia.org Examples include [(triphos)RhCl(C2H4)], [(triphos)RhH(C2H4)], and [(triphos)Rh(C2H5)(C2H4)]. wikipedia.org In these complexes, the triphos ligand typically adopts a facial tridentate coordination mode, providing a stable platform for the catalytic reactions to occur.

Furthermore, dinuclear rhodium complexes featuring bridging triphos ligands have been synthesized. A notable example is the paramagnetic rhodium(III)-rhodium(II) complex (triphos)Rh(µ-H)3Rh(triphos)2, which contains three bridging hydride ligands and a short Rh-Rh distance of 2.644(1) Å. rsc.org The synthesis of rhodium(III) complexes with the related ligand 1,1,1-tris(dimethylphosphinomethyl)ethane (tdmme) has also been reported, providing insights into the electronic and steric effects of the phosphine substituents. nih.gov

Table 2: Selected Rhodium Complexes of this compound

| Complex | Rhodium Oxidation State | Coordination Mode of Triphos | Key Structural or Spectroscopic Features |

|---|---|---|---|

| [(triphos)RhCl(C2H4)] wikipedia.org | +1 | Tridentate | Intermediate in catalytic cycles. |

| [(triphos)RhH(C2H4)] wikipedia.org | +1 | Tridentate | Intermediate in catalytic cycles. |

| [(triphos)Rh(C2H5)(C2H4)] wikipedia.org | +1 | Tridentate | Intermediate in catalytic cycles. |

| (triphos)Rh(µ-H)3Rh(triphos)2 rsc.org | +3, +2 | Tridentate-Bridging | Dinuclear with three bridging hydrides; Rh-Rh distance = 2.644(1) Å. |

| (triphos)RhH(η2-C60) korea.ac.kr | +1 | Tridentate | Octahedrally coordinated rhodium with an η2-C60 ligand. |

Ruthenium Complexes of this compound

The coordination chemistry of this compound (triphos) with ruthenium has been explored, leading to a variety of complexes with different structural motifs and reactivity. The triphos ligand, with its three phosphine arms, can coordinate to the metal center in both tridentate and bidentate fashions, influencing the geometry and properties of the resulting complexes.

A notable example is the trichloro-bridged dinuclear Ru(II) complex, [Ru₂(μ-Cl)₃(triphos)₂]PF₆·C₂H₆O. nih.gov This compound was synthesized from the reaction of [RuIIICl₃(triphos)] with 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), followed by precipitation with NH₄PF₆. nih.gov X-ray crystallography revealed that the two ruthenium atoms are bridged by three chlorine atoms, with each ruthenium atom also coordinated to the three phosphorus atoms of a triphos ligand. nih.goviucr.org The coordination geometry around each ruthenium is distorted octahedral. The Ru···Ru distance is 3.3997 (7) Å, and the complex is diamagnetic at room temperature. nih.goviucr.org

Ruthenium(0) and Ruthenium(II) complexes featuring the triphos ligand have been synthesized and characterized. acs.org For instance, ruthenium(II) trimethylenemethane (TMM) complexes of the type [Ru(Ar-triphos)(TMM)] have been shown to be effective catalyst precursors for various hydrogenation reactions. nih.gov In these complexes, the Ru(II) center is coordinated in a κ³-fashion by the triphos ligand and in an η⁴-manner by the TMM ligand. nih.gov

The synthesis of ruthenium dihydride complexes with N-triphos ligands, which are analogous to the carbon-centered triphos, has also been reported as a route to potential catalysts. nih.gov The reaction of the N-triphos ligand, N(CH₂PPh₂)₃, with [Ru₃(CO)₁₂] yields the dicarbonyl complex [Ru(CO)₂(N(CH₂PPh₂)₃)-κ³P]. nih.govnih.gov This can be further converted to other derivatives, including a carbonate complex, [Ru(CO₃)(CO){N(CH₂PPh₂)₃}-κ³P], and hydride species like [RuH(CO)₂{N(CH₂PPh₂)₃}-κ³P]⁺ and [RuH₂(CO){N(CH₂PPh₂)₃}-κ³P]. nih.gov

Table 1: Selected Ruthenium Complexes of this compound and its Analogs

| Complex | Synthesis Note | Characterization Highlights | Reference |

| [Ru₂(μ-Cl)₃(triphos)₂]PF₆·C₂H₆O | From [RuIIICl₃(triphos)] and dppb | Dinuclear, trichloro-bridged, Ru···Ru distance = 3.3997 (7) Å, diamagnetic | nih.goviucr.org |

| [Ru(Ar-triphos)(TMM)] | Reaction of [Ru(cod)(methallyl)₂] with the triphos ligand | Mononuclear, κ³-triphos coordination, η⁴-TMM coordination | nih.govcore.ac.uk |

| [Ru(CO)₂(N(CH₂PPh₂)₃)-κ³P] | Reaction of N(CH₂PPh₂)₃ with [Ru₃(CO)₁₂] | Mononuclear, tridentate N-triphos ligand | nih.govnih.gov |

| [RuH₂(CO){N(CH₂PPh₂)₃}-κ³P] | Hydrogenation of the dicarbonyl precursor | Dihydride complex | nih.gov |

Cobalt and Nickel Complexes of this compound

The coordination chemistry of this compound (triphos) with cobalt and nickel has yielded a range of complexes, often exhibiting interesting structural features and reactivity. The tripodal nature of the ligand frequently enforces a facial coordination geometry on the metal center.

Several cobalt(II) complexes with the triphos ligand have been synthesized and structurally characterized. acs.org For example, the complex [Co(triphos)(BH₄)] features a cobalt center coordinated to the three phosphorus atoms of the triphos ligand and a bidentate tetrahydroborate ligand. acs.org

Similarly, nickel complexes with the triphos ligand have been prepared. The nickel(I) borohydride (B1222165) complex, [(triphos)Ni(η²-BH₄)], has been synthesized and characterized, representing an unusual example of a nickel(I) species stabilized by this ligand. acs.org The reaction of nickel precursors with triphos can also lead to other complexes, such as [Ni(triphos)(SO₂)]. acs.org Trinuclear complexes of both cobalt and nickel, with the general formulas [Co₃(atriphos)₂Cl₆] and [Ni₃(etriphos)₂Cl₆], where 'atriphos' and 'etriphos' are derivatives of the parent triphos ligand, have also been reported. acs.org These complexes highlight the ability of triphos-type ligands to bridge multiple metal centers.

The synthesis of these complexes often involves the reaction of a metal salt with the triphos ligand in an appropriate solvent. Spectroscopic methods and single-crystal X-ray diffraction are crucial for their characterization. acs.orgacs.org

Table 2: Selected Cobalt and Nickel Complexes of this compound

| Complex | Metal Ion | Key Structural Feature | Reference |

| [Co(triphos)(BH₄)] | Cobalt(II) | Tetrahydroborate ligand coordinated to cobalt | acs.org |

| [(triphos)Ni(η²-BH₄)] | Nickel(I) | Bidentate tetrahydroborate ligand | acs.org |

| [Ni(triphos)(SO₂)] | Nickel | Coordinated sulfur dioxide molecule | acs.org |

| [Co₃(atriphos)₂Cl₆] | Cobalt(II) | Trinuclear structure with bridging ligands | acs.org |

| [Ni₃(etriphos)₂Cl₆] | Nickel(II) | Trinuclear structure with bridging ligands | acs.org |

Manganese, Chromium, Molybdenum, and Tungsten Complexes of this compound

The this compound (triphos) ligand demonstrates versatile coordination behavior with Group 6 and 7 transition metals, including manganese, chromium, molybdenum, and tungsten. While it typically acts as a tridentate facial capping ligand, it can also coordinate in a bidentate fashion, leaving one phosphine arm uncoordinated. wikipedia.org

This bidentate coordination is observed in the facial tricarbonyl complex fac-[Mn(CO)₃Br(η²-triphos)]. wikipedia.org Similarly, for the Group 6 metals, chromium, molybdenum, and tungsten, triphos can act as a bidentate ligand in complexes of the type [M(CO)₄(η²-triphos)], where M = Cr, Mo, or W. wikipedia.org The synthesis of these types of complexes often involves the reaction of the corresponding metal carbonyl with the triphos ligand. rsc.org

More complex coordination modes and reactivity have also been explored. For instance, a triphos-modified tungsten piano-stool complex has been synthesized and utilized in the homogeneous hydrogenation of ketones and esters. jku.at In the case of molybdenum, the reaction of the nitrogen-centered triphos analog, N(CH₂PPh₂)₃ (N-triphos), with molybdenum precursors can lead to the formation of dinitrogen complexes. The reduction of [MoX₃(κ²-N-triphos)(THF)] (X = Cl, Br, I) in the presence of dppm (bis(diphenylphosphino)methane) yields the dinitrogen complex [Mo(N₂)(dppm)(κ³-N-triphos)]. rsc.org This complex exhibits activation of the dinitrogen ligand. rsc.org The synthesis of chromium(III) complexes with various ligands has been a subject of study, indicating the rich coordination chemistry of this metal. chemmethod.comnih.gov

Table 3: Selected Manganese, Chromium, Molybdenum, and Tungsten Complexes of this compound and its Analogs

| Complex | Metal | Coordination Mode of Triphos | Key Feature | Reference |

| fac-[Mn(CO)₃Br(η²-triphos)] | Manganese | Bidentate (η²) | One uncoordinated phosphine arm | wikipedia.org |

| [M(CO)₄(η²-triphos)] (M = Cr, Mo, W) | Chromium, Molybdenum, Tungsten | Bidentate (η²) | Forms six-membered chelate ring | wikipedia.orgrsc.org |

| triphos-tungsten piano-stool complex | Tungsten | Not specified | Catalyst for hydrogenation | jku.at |

| [Mo(N₂)(dppm)(κ³-N-triphos)] | Molybdenum | Tridentate (κ³) N-triphos | Dinitrogen activation | rsc.org |

Silver Complexes of this compound

The coordination of this compound (triphos) to silver(I) has been investigated, leading to the formation of complexes with interesting structural and spectroscopic properties. The flexible coordination number and geometry of silver(I) allow for the formation of various complex architectures depending on the reaction conditions and the presence of other auxiliary ligands.

Three-coordinate silver(I) complexes can be synthesized using a bidentate ligand and a monodentate ligand. nih.gov While not directly involving triphos, this work demonstrates the principles of forming stable silver complexes that can be precursors for other reactions. nih.gov In the context of triphos, its multidentate nature allows it to bridge multiple metal centers or to coordinate to a single metal ion in different ways.

Research on copper(I) complexes with triphos provides analogous insights, where mono-, bi-, and tetranuclear complexes have been synthesized and characterized. cas.cn The coordination mode of the triphos ligand was found to be tunable by the choice of auxiliary ligands. cas.cn Given the chemical similarities between copper(I) and silver(I), it is expected that triphos would form a similarly diverse range of complexes with silver. The synthesis of silver(I) complexes with ligands possessing anti-inflammatory properties has also been reported, highlighting the interest in the coordination chemistry of silver with various functional ligands. researchgate.net

Table 4: General Information on Silver(I) Coordination Chemistry

| Feature | Description | Relevance to Triphos Complexes | Reference |

| Coordination Number | Silver(I) commonly exhibits coordination numbers from 2 to 4. | Triphos can potentially satisfy multiple coordination sites or bridge metal centers. | nih.gov |

| Precursor Reactivity | Three-coordinate silver(I) complexes can serve as precursors for further reactions. | Silver-triphos complexes could be used to synthesize more complex structures. | nih.gov |

| Ligand Influence | Auxiliary ligands can tune the nuclearity and structure of the final complex. | The coordination of triphos to silver can be controlled by other ligands in the system. | cas.cn |

Other Transition Metal Systems with this compound

The versatile tripodal ligand this compound (triphos) forms stable complexes with a wide array of other transition metals beyond those detailed in the preceding sections. Its ability to enforce a facial coordination geometry is a key feature in the chemistry of these complexes.

Rhodium and iridium complexes of triphos have been extensively studied, particularly in the context of modeling intermediates in catalytic cycles. wikipedia.org For example, rhodium forms complexes such as [(triphos)RhCl(C₂H₄)], [(triphos)RhH(C₂H₄)], and [(triphos)Rh(C₂H₅)(C₂H₄)], which serve as models for intermediates in the hydrogenation of alkenes. wikipedia.org The coordination chemistry of triphos with rhodium(I) and iridium(I) has been a subject of dedicated studies. acs.org

Copper(I) also forms a variety of complexes with the triphos ligand. The coordination mode of triphos in these complexes can be influenced by the presence of auxiliary ligands, leading to mono-, bi-, and tetranuclear copper(I) species. cas.cn For example, in the presence of 1,10-phenanthroline, a mononuclear complex [Cu(phen)(triphos-O)]BF₄ can be formed, where one of the phosphine groups of the triphos ligand has been oxidized. cas.cn In contrast, with 4,4'-bipyridine (B149096) as a bridging ligand, a dinuclear complex Cu₂(bipy)(triphos)₂₂ can be obtained. cas.cn

The triphos ligand also plays a role in the chemistry of gold. It can serve as a tridentate-bridging ligand in the formation of gold clusters. wikipedia.org An example is the trichloro-1,1,1-(diphenylphosphinomethyl)ethanetrigold(I) complex, CH₃C[CH₂PPh₂AuCl]₃, where the triphos ligand bridges three chlorogold(I) units. wikipedia.org

Table 5: Selected Complexes of Other Transition Metals with this compound

| Metal | Complex Example | Key Feature | Reference |

| Rhodium | [(triphos)RhCl(C₂H₄)] | Model for alkene hydrogenation intermediate | wikipedia.org |

| Iridium | Not specified | Subject of dedicated coordination studies | acs.org |

| Copper(I) | Cu₂(bipy)(triphos)₂₂ | Dinuclear complex with a bridging ligand | cas.cn |

| Gold(I) | CH₃C[CH₂PPh₂AuCl]₃ | Tridentate-bridging ligand in a trigold complex | wikipedia.org |

Structural Characterization and Analysis of 1,1,1 Tris Diphenylphosphinomethyl Ethane Complexes

X-ray Crystallographic Studies of Metal-Triphos Complexes

For instance, the crystal structure of a dinuclear rhodium hydride complex, (triphos)Rh(µ-H)₃Rh(triphos)₂·DMF, has been determined, revealing three bridging hydride ligands between the two rhodium atoms. rsc.org The Rh-Rh distance in this paramagnetic complex is short, measuring 2.644(1) Å. rsc.org

Gold(I) complexes with triphos have also been structurally characterized. In these complexes, the gold atom is typically coordinated to one or more phosphorus atoms of the triphos ligand and other ancillary ligands. The crystal structures of Au(L₁)(PPh₃) and [Au(L₃)(PPh₃)] (3), where HL₁ is 6-ethoxy-9H-purine and HL₃ is 6-allyloxy-9H-purine, have been determined, showing a distorted linear geometry around the gold(I) center. nih.gov

Palladium(II) complexes with triphos and related phosphine (B1218219) ligands often exhibit square-planar geometries. The crystal structures of several palladium complexes have been determined, providing insights into the Pd-P and Pd-Cl bond distances. mdpi.comnih.govresearchgate.net For example, in trans-[PdCl₂(P(C₆H₅)₃)₂], the Pd-Cl and Pd-P bond distances were found to be 2.3111(13) Å and 2.3721(10) Å, respectively. nih.gov

The following table summarizes key crystallographic data for selected metal-triphos complexes.

| Complex | Metal | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [(triphos)Rh(µ-H)₃Rh(triphos)]²⁺ | Rh(III)-Rh(II) | Distorted Octahedral (each Rh) | Rh-Rh = 2.644(1) | - | rsc.org |

| [(triphos)Co(η³-P₃)] | Co | - | - | - | acs.org |

| [Au(L₁)(PPh₃)] | Au(I) | Distorted Linear | - | P-Au-N = 170-175 | nih.gov |

| trans-[PdCl₂(PPh₃)₂] | Pd(II) | Square Planar | Pd-Cl = 2.3111(13), Pd-P = 2.3721(10) | - | nih.gov |

Geometric and Electronic Structures of 1,1,1-Tris(diphenylphosphinomethyl)ethane Coordination Compounds

The geometry of metal-triphos complexes is primarily determined by the coordination number of the metal center and the electronic configuration of the metal. csbsju.edulibretexts.org The triphos ligand can act as a tridentate (κ³) or a bidentate (κ²) ligand, leading to different coordination geometries. acs.orgresearchgate.net

The coordination number and geometry of transition metal complexes are closely related. libretexts.org For example, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, while six-coordinate complexes are typically octahedral. libretexts.org The choice between these geometries is influenced by steric and electronic factors. nih.govnih.gov In the case of triphos complexes, the bulky phenyl groups on the phosphorus atoms can create significant steric hindrance, influencing the arrangement of ligands around the metal center. rsc.org

The electronic structure of these complexes is governed by the interaction between the metal d-orbitals and the orbitals of the triphos ligand. wku.eduwku.eduyoutube.com The phosphine groups of the triphos ligand are primarily σ-donors, but they also possess π-acceptor capabilities due to the presence of empty P-C σ* orbitals. This allows for back-bonding from the metal to the ligand, which can influence the electronic properties of the complex. The nature of the metal-ligand bond in phosphine complexes is a dative covalent bond where the lone pair of electrons on the phosphorus atoms contributes to the Au–P bonding. nih.gov

Studies on the electronic transitions in metal complexes with triphenylphosphine (B44618) have shown that for first-row transition metals, the primary effect is the polarization of the phenyl ring by the metal ion. For second and third-row transition metals, metal-ligand back-bonding becomes more significant. wku.eduwku.edu

The following table provides an overview of the typical geometries observed for metal-triphos complexes.

| Metal Ion | Coordination Number | Typical Geometry | Coordination Mode of Triphos | Reference |

| Rh(I) | 4 | Square Planar | κ² | rsc.org |

| Rh(III) | 6 | Octahedral | κ³ | rsc.org |

| Co(I) | 4 | Tetrahedral | κ³ | acs.org |

| Ni(II) | 4 | Tetrahedral | κ² | researchgate.net |

| Ni(II) | 5 | Trigonal Bipyramidal | κ³ | researchgate.net |

| Pd(II) | 4 | Square Planar | κ² | mdpi.comnih.gov |

| Au(I) | 2/3 | Linear/Trigonal Planar | κ¹/κ² | nih.gov |

Conformational Analysis of this compound in Coordination Environments

The conformational flexibility of the triphos ligand plays a crucial role in determining the structure and reactivity of its metal complexes. The ethane (B1197151) backbone and the three diphenylphosphinomethyl arms can adopt various conformations to accommodate the steric and electronic requirements of the metal center and other co-ligands. nih.gov

The ability of the triphos ligand to act in both a bidentate and a tridentate fashion highlights its conformational adaptability. researchgate.net In some cases, one of the phosphine arms may not be coordinated to the metal center, allowing it to participate in further reactions or interactions. This flexibility is a key feature in the design of catalysts where the ligand can modulate the accessibility of the metal center during the catalytic cycle. Computational methods, such as DFT calculations, have been employed to study the conformational preferences of phosphine ligands and their complexes. chemrxiv.org

Spectroscopic Investigations of 1,1,1 Tris Diphenylphosphinomethyl Ethane and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of 1,1,1-tris(diphenylphosphinomethyl)ethane and its metal complexes in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR are routinely employed.

For the free triphos ligand, the ¹H NMR spectrum shows characteristic signals for the methyl, methylene, and phenyl protons. The ³¹P NMR spectrum of the free ligand typically exhibits a single resonance, confirming the equivalence of the three phosphorus atoms. thermofisher.com

Upon coordination to a metal center, significant changes in the NMR spectra are observed. In ³¹P NMR, the coordination of the phosphorus atoms to a metal causes a shift in the resonance signal, known as the coordination shift. The magnitude and direction of this shift provide insights into the electronic environment of the phosphorus atoms and the nature of the metal-phosphorus bond. For instance, in certain ruthenium-triphos complexes, the ³¹P NMR signals are shifted significantly upon complex formation. In cases where the triphos ligand coordinates in a bidentate fashion, two distinct signals may be observed in the ³¹P NMR spectrum, corresponding to the coordinated and uncoordinated phosphorus arms. wikipedia.org

¹H NMR spectroscopy is also sensitive to complex formation. The signals for the protons on the ligand, particularly the methylene protons adjacent to the phosphorus atoms, are shifted upon coordination. Coupling between phosphorus and proton nuclei (J-coupling) can provide valuable structural information.

The table below summarizes representative NMR data for triphos and some of its metal complexes from the literature.

| Compound/Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| Triphos Ligand | ³¹P | - | Conforms to structure | thermofisher.com |

| Triphos Ligand | ¹H | - | Conforms to structure | thermofisher.com |

| [Ru(TMM)(triphos)] (Complex II-1) | ³¹P | d8-toluene | 35.3 (s, 3P) | |

| [Ru(TMM)(triphos)] (Complex II-1) | ¹H | d8-toluene | 7.20 (bs, 12H, CAr-H), 6.92 (t, J = 7.3 Hz, 12H, CAr-H), 2.27 (bs, 6H, P-CH2), 2.14 (s, 6H, C-CH2), 1.28 (s, 3H, CH3) | |

| Ruthenium Complex I-1 | ³¹P | d8-toluene | 40.4 (s, 2P), -26.2 (s, 1P) |

Data presented is based on available research findings.

Electronic Absorption and Emission Spectroscopy of this compound Complexes

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic transitions within metal complexes of triphos. The spectra are dominated by transitions involving the metal d-orbitals and ligand-based orbitals. libretexts.org

The UV-Vis absorption spectra of triphos metal complexes typically display several bands. High-energy bands in the ultraviolet region are usually assigned to intra-ligand (π→π*) transitions within the phenyl rings of the triphos ligand. semanticscholar.org In the visible or near-UV region, bands of lower intensity may appear, which are characteristic of the coordinated metal ion. These can include:

d-d transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are often weak. libretexts.org

Metal-to-Ligand Charge-Transfer (MLCT) transitions: In these transitions, an electron is excited from a metal-centered orbital to a ligand-centered orbital. The energy of these bands is sensitive to the nature of the metal, its oxidation state, and the ligand environment. whiterose.ac.uk

Ligand-to-Metal Charge-Transfer (LMCT) transitions: These involve the excitation of an electron from a ligand-based orbital to a metal-centered orbital. semanticscholar.org

The specific positions and intensities of these absorption bands provide a fingerprint for the electronic structure of the complex. researchgate.net For example, the UV-Vis spectra of heteroleptic copper(I) complexes containing phosphine (B1218219) and diimine ligands are often characterized by MLCT bands. whiterose.ac.uk The nature of the phosphine ligand, such as triphos, can influence the energy of these transitions.

Some triphos complexes exhibit luminescence, where they emit light after being electronically excited. The emission properties, such as the wavelength and lifetime, are sensitive to the structure of the complex and its environment. These properties are particularly relevant for applications in sensing and photochemistry.

| Complex Type | Typical Transition | Spectral Region |

| Triphos Metal Complexes | Intra-ligand (π→π*) | Ultraviolet |

| Triphos Metal Complexes | d-d transition | Visible / Near-UV |

| Triphos Metal Complexes | Metal-to-Ligand Charge Transfer (MLCT) | Visible / Near-UV |

| Triphos Metal Complexes | Ligand-to-Metal Charge Transfer (LMCT) | Visible / Near-UV |

This table provides a general overview of electronic transitions observed in triphos metal complexes.

Infrared Spectroscopy in the Study of Ligand-Metal Interactions

Infrared (IR) spectroscopy is a valuable technique for studying the coordination of the triphos ligand to a metal center. The vibrational frequencies of bonds within the ligand are sensitive to changes in electron density and geometry upon complexation.

The IR spectrum of free triphos is complex, with numerous bands arising from the vibrations of the phenyl rings, P-C bonds, and the aliphatic backbone. When triphos coordinates to a metal, several key regions of the IR spectrum are informative:

P-Ph Vibrations: Bands associated with the phosphorus-phenyl linkages, often found in the 1100 cm⁻¹ region, can shift upon coordination. sdstate.edu

Metal-Phosphorus Vibrations: The direct vibration of the metal-phosphorus (M-P) bond typically occurs in the far-infrared region of the spectrum. The frequency of this vibration is a direct probe of the M-P bond strength.

Co-ligand Vibrations: In complexes containing other ligands, such as carbon monoxide (CO), the vibrational frequencies of these co-ligands are highly sensitive to the electronic properties of the triphos ligand. For example, in metal carbonyl complexes, the C-O stretching frequency (ν(CO)) decreases as the electron-donating ability of the phosphine ligand increases. This effect has been used to probe the electronic parameters of triphos and related ligands. rsc.org

By comparing the IR spectrum of a triphos complex to that of the free ligand, researchers can confirm coordination and gain insight into the nature of the metal-ligand interaction. sdstate.eduresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Gained |

| P-Ph stretching | ~1100 | Confirmation of coordination, changes in P-Ph bond character |

| Aromatic C-H stretching | >3000 | Ligand identification |

| Aliphatic C-H stretching | 2850-3000 | Ligand identification |

| Metal-Phosphorus stretching | Far-IR (< 500) | Direct measure of M-P bond strength |

| Co-ligand stretching (e.g., ν(CO)) | Varies (e.g., ~2000 for CO) | Probing electronic properties of the triphos ligand |

This table summarizes key IR vibrational modes for the analysis of triphos complexes.

Mass Spectrometric Characterization of this compound Complexes

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the composition of triphos and its metal complexes. Electrospray ionization (ESI) is a particularly gentle ionization method that is well-suited for the analysis of non-volatile and thermally sensitive coordination compounds, allowing them to be transferred from solution to the gas phase largely intact. researchgate.net

In the ESI-mass spectrum of a triphos metal complex, the most significant peak often corresponds to the molecular ion of the complex, [M]⁺, or a related species such as [M+H]⁺ or adducts with solvent or counter-ions. The measured mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular weight. thermofisher.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the complex. researchgate.net

The isotopic distribution pattern of the molecular ion peak is also highly informative. Many transition metals have distinctive isotopic signatures, which can be observed in the mass spectrum and used to confirm the presence and identity of the metal in the complex. thermofisher.com

Tandem mass spectrometry (MS/MS) can be used to gain further structural information. In these experiments, the molecular ion of the complex is isolated and then fragmented. The fragmentation pattern provides clues about the connectivity of the atoms and the stability of different parts of the molecule. nih.gov This can help to elucidate the structure of the complex and understand the nature of the metal-ligand bonds. rsc.org

| Technique | Information Provided |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight and stoichiometry of the complex. researchgate.netdoi.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise elemental composition. researchgate.net |

| Isotopic Pattern Analysis | Confirmation of the presence and identity of the metal. thermofisher.com |

| Tandem Mass Spectrometry (MS/MS) | Structural information through fragmentation analysis. nih.gov |

This table outlines the applications of various mass spectrometric techniques in the characterization of triphos complexes.

Catalytic Applications of 1,1,1 Tris Diphenylphosphinomethyl Ethane in Homogeneous Catalysis

Hydrogenation Reactions Catalyzed by 1,1,1-Tris(diphenylphosphinomethyl)ethane Complexes

Complexes of this compound (Triphos) with transition metals, particularly rhodium and ruthenium, have demonstrated significant activity as catalysts in hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) across double or triple bonds in unsaturated molecules.

Rhodium-Triphos complexes are effective for the hydrogenation of alkenes. For instance, the complex (triphos)RhH(C₂H₄) has been used as a catalyst precursor for the hydrogenation of 1-hexene. rsc.org The tripodal nature of the Triphos ligand helps to stabilize the rhodium center during the catalytic cycle, which typically involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination of the alkane. youtube.comyoutube.com

Ruthenium-Triphos complexes are also notable for their catalytic activity in hydrogenation. acs.org They have been successfully applied in the hydrogenation of a variety of challenging substrates, including carboxylic esters, amides, and even carbon dioxide. rsc.orgnih.gov For example, a cationic ruthenium-Triphos formate (B1220265) complex has been identified as a key intermediate in the hydrogenation of CO₂ to methanol (B129727). rsc.org This process occurs through a series of hydride transfer and protonolysis steps within the coordination sphere of the single Ru-Triphos center. rsc.org The robustness of the Ru-Triphos framework is crucial for these multi-step transformations. rsc.orgnih.gov

Iridium-Triphos systems have also been investigated for the regioselective hydrogenation of substrates like quinoline (B57606). dntb.gov.ua However, in some cases, the formation of stable, inactive species can limit the catalytic efficacy of iridium-phosphine complexes in reactions such as imine hydrogenation. researchgate.net

The table below summarizes representative findings in hydrogenation reactions catalyzed by Triphos complexes.

Table 1: Hydrogenation Reactions with this compound (Triphos) Catalysts

| Catalyst Precursor | Substrate | Product | Key Findings |

|---|---|---|---|

| (triphos)RhH(C₂H₄) | 1-Hexene | Hexane | The complex serves as an active precursor for alkene hydrogenation. rsc.org |

| Ru-Triphos System | Carbon Dioxide (CO₂) | Methanol | The transformation occurs directly on the Ru-Triphos center via a formate intermediate. rsc.org |

| Ru-Triphos System | Carboxylic Esters, Amides | Alcohols, Amines | The catalyst is effective for hydrogenating challenging, typically less reactive functional groups. nih.gov |

| Ir-Triphos System | Quinoline | 1,2,3,4-Tetrahydroquinoline | The system demonstrates catalytic activity for the regioselective hydrogenation of N-heterocycles. dntb.gov.ua |

Hydroformylation Processes Utilizing this compound Systems

Hydroformylation, or oxo-synthesis, is a crucial industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. Rhodium complexes containing phosphine (B1218219) ligands are among the most effective catalysts for this transformation.

The use of this compound (Triphos) as a ligand in rhodium-catalyzed hydroformylation has been explored. The (triphos)Rh fragment is capable of forming strong bonds with key intermediates in the hydroformylation cycle, such as hydride, alkyl, carbon monoxide, and alkene species. rsc.org A catalyst precursor like (triphos)RhH(C₂H₄) has shown activity in the hydroformylation of 1-hexene. rsc.org The reaction yields a mixture of linear (heptanal) and branched (2-methylhexanal) aldehydes. The regioselectivity of the reaction is a critical aspect, and it is influenced by the steric and electronic properties of the ligand system. While detailed quantitative data on the selectivity of Triphos-based systems are specific to reaction conditions, the tripodal structure of the ligand plays a significant role in influencing the approach of the substrate to the metal center, thereby affecting the product distribution. acs.org

Table 2: Hydroformylation with this compound (Triphos) Systems

| Catalyst Precursor | Substrate | Products | Key Findings |

|---|---|---|---|

| (triphos)RhH(C₂H₄) | 1-Hexene | Heptanal & 2-Methylhexanal | The rhodium-Triphos system is an active catalyst for the hydroformylation of terminal alkenes. rsc.org |

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The Triphos ligand is suitable for use in a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org The choice of phosphine ligand is critical to the success of this reaction. While specific, detailed examples of this compound being the ligand of choice in high-yield Buchwald-Hartwig reactions are not extensively documented in general reviews, its classification as a suitable ligand suggests its potential application in these systems. sigmaaldrich.comsigmaaldrich.com The reaction generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination of the aryl amine product. wikipedia.orgprinceton.edu The efficiency of the catalyst often depends on the ability of the ligand to promote these steps while preventing catalyst deactivation. rsc.org

Table 3: Buchwald-Hartwig Cross-Coupling

| Reaction Type | Coupling Partners | Catalyst System | Product |

|---|---|---|---|

| Amination | Aryl Halide + Amine | Pd(0) / Triphos | Aryl Amine |

| Etherification | Aryl Halide + Alcohol | Pd(0) / Triphos | Aryl Ether |

This table represents the general transformation for which Triphos is considered a suitable ligand. sigmaaldrich.comsigmaaldrich.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.org This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The catalytic cycle involves oxidative addition of the organohalide to Pd(0), transmetalation with the organoboron reagent (activated by a base), and reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. wikipedia.org this compound is recognized as a suitable ligand for facilitating these reactions. sigmaaldrich.comsigmaaldrich.com The selection of the ligand influences catalyst activity and stability, affecting reaction yields and the scope of compatible functional groups. nih.govyonedalabs.com

Table 4: Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst System | Product Type |

|---|---|---|

| Organoboron Compound + Organohalide/Triflate | Pd(0) / Triphos | Biaryls, Substituted Alkenes |

This table represents the general transformation for which Triphos is considered a suitable ligand. sigmaaldrich.comsigmaaldrich.com

The Stille coupling reaction creates a carbon-carbon bond by reacting an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide, catalyzed by a palladium complex. numberanalytics.comjk-sci.com The reaction mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. openochem.org this compound is identified as a suitable ligand for palladium in Stille coupling reactions. sigmaaldrich.comsigmaaldrich.com The ligand's role is to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. The reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. jk-sci.com

Table 5: Stille Coupling

| Coupling Partners | Catalyst System | Product Type |

|---|---|---|

| Organostannane + Organohalide/Triflate | Pd(0) / Triphos | Ketones, Biaryls, etc. |

This table represents the general transformation for which Triphos is considered a suitable ligand. sigmaaldrich.comsigmaaldrich.com

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is a reliable method for synthesizing substituted alkynes. wikipedia.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org this compound is a documented ligand for these catalytic systems, highlighting its versatility across different types of coupling reactions. sigmaaldrich.comsigmaaldrich.com

Table 6: Sonogashira Coupling

| Coupling Partners | Catalyst System | Product Type |

|---|---|---|

| Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) / Cu(I) / Triphos | Substituted Alkynes |

This table represents the general transformation for which Triphos is considered a suitable ligand. sigmaaldrich.comsigmaaldrich.com

Negishi Coupling

While this compound is recognized as a suitable ligand for palladium-catalyzed Negishi cross-coupling reactions, specific examples detailing its use with palladium are not prominently featured in recent literature. dv-expert.orgtum.de However, its utility in related C-C bond-forming reactions has been demonstrated. A notable example is the use of a well-defined tetrahedral Nickel(I) complex, [(Triphos)NiICl], as a highly effective catalyst for the Kumada cross-coupling of aryl halides with phenylmagnesium bromide, a reaction mechanistically similar to the Negishi coupling. mdpi.com

In the presence of just 0.5 mol% of the [(Triphos)NiICl] catalyst, the coupling of various para-substituted aryl iodides with phenylmagnesium bromide proceeds at room temperature in THF, affording the corresponding biaryl products in good to excellent yields within 2.5 hours. mdpi.com Mechanistic studies involving UV/Vis and electron paramagnetic resonance (EPR) spectroscopy suggest that a Ni(I) species is the catalytically active intermediate in this transformation. mdpi.com The related Ni(II) complexes, such as [(κ2-Triphos)NiIICl2], also act as pre-catalysts, though the Ni(I) complex demonstrated the highest product yields. mdpi.com

Table 1: Ni(I)-Triphos Catalyzed Kumada Coupling of Aryl Iodides with Phenylmagnesium Bromide. mdpi.com

Reaction Conditions: Aryl iodide, Phenylmagnesium bromide, 0.5 mol% [(Triphos)NiICl], THF, Room Temperature, 2.5 h.

Heck Coupling

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation, coupling aryl or vinyl halides with alkenes. dntb.gov.ua The choice of ligand is crucial for catalyst activity and stability. While this compound is commercially available and noted as a suitable ligand for the Heck reaction, a review of the scientific literature does not provide specific examples or detailed data tables for its application in this context. dv-expert.orgsigmaaldrich.com Research often focuses on other phosphine ligands or N-heterocyclic carbenes (NHCs) to achieve high turnover numbers and yields under various conditions. researchgate.net

Hiyama Coupling

The Hiyama coupling utilizes a palladium catalyst to couple organosilanes with organic halides, requiring activation by a fluoride (B91410) source or base. rsc.org Similar to the Heck reaction, while Triphos is listed as a potential ligand for this transformation, specific published studies detailing its performance, including reaction conditions and yields for various substrates, are not readily found in a survey of the literature. dv-expert.orgsigmaaldrich.comresearchgate.net

CO2 Conversion and Depolymerization Catalysis

CO2 Conversion

The catalytic conversion of carbon dioxide (CO2), a readily available C1 feedstock, into valuable chemicals and fuels is a critical area of sustainable chemistry research. rwth-aachen.de The Triphos ligand has been successfully employed in several catalytic systems for CO2 hydrogenation.

A homogeneous catalyst system based on the ruthenium complex [Ru(TMM)(Triphos)] (TMM = trimethylenemethane), in combination with an acidic co-catalyst like bis(trifluoromethane)sulfonimide (HNTf2), has been shown to selectively hydrogenate CO2 to methanol. rwth-aachen.denih.gov Mechanistic studies indicate that the transformation occurs directly on the Ru-Triphos center, with the cationic formate complex [(Triphos)Ru(η2-O2CH)(S)]+ identified as a key intermediate. nih.gov This system operates at 140 °C under CO2/H2 pressure and its activity is comparable to classical heterogeneous catalysts. rwth-aachen.de The facial coordination of the Triphos ligand is considered a crucial factor for the catalyst's stability and unprecedented activity. rwth-aachen.de The same Ru-Triphos catalyst precursor can also produce methyl formate, achieving significant turnover numbers (TON). researchgate.net

In addition to ruthenium, nickel-based systems with the Triphos ligand have been explored. A catalyst generated from Ni(BF4)2 and Triphos was shown to hydrogenate CO2 to formate, achieving a TON of 79 under reaction conditions of 100 °C in acetonitrile (B52724) with DBU as a base. rsc.org

Depolymerization Catalysis

The chemical recycling of polymers back to their constituent monomers is a key strategy for creating a circular economy. Homogeneous catalysis offers a promising route for selective depolymerization under milder conditions. The Triphos ligand has been instrumental in developing catalysts for the C–O bond cleavage necessary for the depolymerization of complex polymers like lignin (B12514952) and epoxy resins. researchgate.net

A homogeneous ruthenium-Triphos catalyst has been reported for the reductive decomposition of epoxy resin composites, using 2-propanol as a hydrogen source to recover valuable bisphenol A (BPA) and intact fibers. researchgate.netnih.gov The same catalytic motif has been applied to the hydrogenolysis of lignin model compounds. For instance, a Ni-based catalyst system using the Triphos ligand (L1) successfully cleaved a β-O-4 lignin model substrate, yielding acetophenone (B1666503) and phenol (B47542) in 65% and 67% yield, respectively. rsc.org

Indole (B1671886) Functionalization and Related Organic Transformations

The indole scaffold is a privileged structure in pharmaceuticals and natural products. ethernet.edu.et Developing efficient methods for its direct functionalization is a significant goal in organic synthesis. The Triphos ligand has been utilized in cobalt-catalyzed systems for the direct C-H alkylation of indoles. semanticscholar.orgresearchgate.net

A catalytic system combining Co(acac)3 and Triphos, with Al(OTf)3 as a co-catalyst, enables the reductive alkylation and selective alkenylation of indoles using readily available carboxylic acids. researchgate.net For example, various substituted indoles can be reacted with acids like acetic acid or phenylacetic acid to yield the corresponding functionalized products in moderate to excellent yields. researchgate.net The use of cyclopentyl methyl ether (CPME) as a solvent was found to be particularly effective, allowing for a lower catalyst loading. semanticscholar.org

Related transformations include the synthesis of N-aryl-substituted azacycles (cyclic amines). A ruthenium catalyst system, formed from [Ru(acac)3] and Triphos, effectively catalyzed the reaction between dicarboxylic acids and anilines at 220 °C to produce the desired heterocyclic products in good to excellent yields. researchgate.net

Theoretical and Computational Studies of 1,1,1 Tris Diphenylphosphinomethyl Ethane and Its Derivatives

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for calculating the electronic structure of molecules, offering a balance between computational cost and accuracy. mpg.de This approach uses the electron density, a function of only three spatial coordinates, as the fundamental variable, making it feasible for large systems like triphos complexes. mpg.de DFT calculations are employed to explore the electronic structure and reactivity of 1,1,1-Tris(diphenylphosphinomethyl)ethane and its derivatives. nih.gov Key aspects such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps are determined to predict the ligand's behavior in chemical reactions. nih.govrsc.org

The reactivity of the triphos ligand is largely dictated by the lone pairs on its three phosphorus atoms, which act as Lewis basic sites for coordination to metal centers. DFT studies can quantify the nucleophilicity of these phosphorus atoms and assess how electronic properties are modulated by the ligand's conformation or upon coordination. nih.gov For instance, calculations can reveal how the steric environment created by the ligand's backbone influences reactivity at a coordinated metal center. nih.gov In palladium-catalyzed reactions, DFT calculations have shown that the dynamic conformational changes of phosphine (B1218219) ligands are crucial for achieving high reactivity and selectivity. nih.gov The electronic structure of the ligand directly impacts the stability and properties of the resulting metal complexes. rsc.org

Table 1: Key Reactivity Descriptors Calculated via DFT

This table is illustrative, based on typical descriptors evaluated in DFT studies of chemical reactivity.

| Descriptor | Significance | Typical Application for Triphos |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts the strength of the P→Metal donor interaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Assesses the potential for π-backbonding from the metal to the ligand. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap suggests higher stability and lower reactivity of the complex. |

| Mulliken/NBO Charges | Distribution of electron charge on each atom. | Quantifies the negative charge on the phosphorus atoms, indicating their nucleophilicity. |

| Fukui Functions | Identifies the most electrophilic and nucleophilic sites in a molecule. nih.gov | Pinpoints the phosphorus atoms as the primary sites for metal coordination. |

Modeling of Ligand-Metal Interactions and Coordination Geometries

Computational modeling is a vital tool for predicting and understanding the ways in which the triphos ligand binds to metal centers. Due to its structure, with three phosphine groups connected to a central quaternary carbon, the triphos ligand can adopt various coordination modes. researchgate.net It most commonly acts as a tridentate κ³ ligand, forming a stable chelate with a metal. However, other modes, such as bidentate (κ²) with one "dangling" phosphine arm, are also possible. researchgate.net

Theoretical calculations can predict the most stable coordination geometry for a given metal-triphos complex. researchgate.net These models account for factors like the metal's preferred coordination number, the steric bulk of the phenyl groups on phosphorus, and the inherent flexibility of the ligand's ethane (B1197151) backbone. The resulting geometries, such as distorted square-planar or trigonal bipyramidal, can be accurately modeled. researchgate.net For example, in palladium(II) and platinum(II) complexes, triphos typically occupies three sites in a distorted square-planar environment. researchgate.net Computational studies also allow for the investigation of less common coordination modes, which may be transient intermediates in catalytic cycles. researchgate.net

Table 2: Common Coordination Geometries of Triphos Complexes

| Metal Center | Typical Geometry | Coordination Mode | Example Complex Type |

|---|---|---|---|

| Palladium(II) | Distorted Square-Planar | Tridentate (κ³) | [Pd(triphos)X]⁺ researchgate.net |

| Platinum(II) | Distorted Square-Planar | Tridentate (κ³) | [Pt(triphos)X]⁺ researchgate.net |

| Cobalt(0) | Tetrahedral | Tridentate (κ³) | [(triphos)Co(P₃)] acs.org |

| Ruthenium(II) | Octahedral | Tridentate (κ³) | [(triphos)Ru(P₃)Co(triphos)]²⁺ uni-regensburg.de |

| Copper(I) | Distorted Tetrahedral | Tridentate (κ³) | [(triphos)Cu(η¹-BH₄)] rsc.orgresearchgate.net |

Proton Transfer Mechanisms in this compound Metal Hydride Systems

Proton transfer is a fundamental step in many catalytic reactions involving metal hydrides. rsc.orgnih.gov Computational studies, particularly using DFT, have been instrumental in mapping out the complex mechanisms of these reactions in triphos-metal systems. rsc.orgrsc.org A detailed investigation into the proton transfer reaction involving the copper(I) complex (triphos)Cu(η¹-BH₄) and various alcohol proton donors has been performed. rsc.orgresearchgate.netrsc.org

This combined experimental and computational study revealed two distinct mechanistic pathways for proton transfer:

BH Pathway : This pathway begins with the nucleophilic substitution of the borohydride (B1222165) ligand (BH₄⁻) by the alcohol's oxygen atom at the copper center. rsc.orgrsc.org The proton transfer then occurs to the terminal hydride of the coordinated BH₄⁻ ligand. rsc.orgresearchgate.net

CuH Pathway : In this alternative mechanism, the alcohol coordinates to a bridging hydride, leading to the cleavage of a B-H bond and the elimination of borane (B79455) (BH₃). rsc.orgrsc.org

DFT calculations were crucial for determining the activation barriers for these pathways, explaining the experimentally observed reaction rates. rsc.orgrsc.org For the reaction with (CF₃)₂CHOH in a dichloromethane (B109758) solvent, the computed activation free energy (ΔG‡) was 20.6 kcal mol⁻¹, which is in excellent agreement with the experimental value of 20.0 kcal mol⁻¹. rsc.orgresearchgate.netrsc.org Such studies highlight how theory can unravel competing reaction mechanisms and provide quantitative insights that guide the understanding of reactivity. bucknell.eduplos.org

Table 3: Comparison of Experimental and Computed Activation Energy for Proton Transfer

| System | Proton Donor | Solvent | Experimental ΔG‡ (kcal mol⁻¹) | Computed ΔG‡ (kcal mol⁻¹) | Reference |

|---|---|---|---|---|---|

(triphos)Cu(η¹-BH₄) |

(CF₃)₂CHOH | CH₂Cl₂ | 20.0 (at 270 K) | 20.6 (at 273 K) | rsc.orgrsc.org |

Computational Analysis of Spectroscopic Properties

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary target. unibo.it For triphos complexes, ³¹P NMR is a particularly powerful characterization technique, as the chemical shifts of the phosphorus atoms are highly sensitive to their chemical environment, including coordination to a metal. researchgate.net

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ³¹P and ¹³C NMR chemical shifts with a useful degree of accuracy. researchgate.netnih.govnih.gov These predictions are valuable for assigning peaks in experimental spectra and for distinguishing between different possible isomers or coordination modes of a complex. mdpi.com While the theory reproduces experimental data well on the whole, systematic errors can occur, and protocols often involve a linear scaling of the calculated values to improve the match with experimental data. nih.gov For palladium complexes, a simple approximation can yield a root-mean-square error (RMSE) of 8.9 ppm for ³¹P shifts, which can be improved to 6.9 ppm with more robust methods. nih.gov For heavier elements like platinum, relativistic effects must often be considered to achieve high accuracy for atoms directly bonded to the metal. mdpi.com

Table 4: Reported Accuracy of DFT-Predicted NMR Chemical Shifts for Phosphine Complexes

| Nucleus | Metal Type | Computational Approach | Typical RMSE | Reference |

|---|---|---|---|---|

| ³¹P | First-Row Transition Metals | GIAO with tailored basis set | 7.7 ppm | researchgate.net |

| ³¹P | Palladium | PBE0/{def2-TZVP}//PBE0/{6-311+G(2d)} + Scaling | 6.9 ppm | nih.gov |

| ¹³C | Platinum (C bonded to Pt) | mDKS (relativistic) | 3.7 ppm | mdpi.com |

Reactivity and Mechanistic Aspects of 1,1,1 Tris Diphenylphosphinomethyl Ethane Complexes

Ligand Exchange and Substitution Reactions

Ligand substitution reactions in transition metal complexes are fundamental processes that dictate their synthesis, stereochemistry, and catalytic activity. libretexts.org In these reactions, one ligand is replaced by another, proceeding through various mechanisms, primarily classified as dissociative (where a ligand leaves first, creating an intermediate with a lower coordination number) or associative (where the incoming ligand binds first, forming an intermediate with a higher coordination number). libretexts.org

Complexes featuring the triphos ligand undergo substitution reactions that are often influenced by the nature of the metal center, the incoming ligand, and the reaction conditions. For instance, square planar palladium(II) and platinum(II) complexes of the type [M(triphos)Cl]Cl have been shown to undergo substitution of the chloride ligand. researchgate.net Reaction with one equivalent of potassium iodide or potassium cyanide in methanol (B129727) leads to the formation of the corresponding ionic complexes [M(triphos)I]Cl and [M(triphos)CN]Cl, respectively. researchgate.net The use of silver nitrate (B79036) results in the displacement of both the chloro ligand and the chloride counter-ion, yielding crystalline complexes of the formula M(triphos)(ONO2). In these products, the nitrate ion acts as a monodentate ligand, occupying one of the four coordination sites around the metal. researchgate.net

The following table summarizes ligand substitution reactions for some Pd(II) and Pt(II) triphos complexes.

| Starting Complex | Reagent | Product Complex | Reference |

| [Pd(triphos)Cl]Cl | KX (X=I, CN) | [Pd(triphos)X]Cl | researchgate.net |

| [Pt(triphos)Cl]Cl | KX (X=I, CN) | [Pt(triphos)X]Cl | researchgate.net |

| [Pd(triphos)Cl]Cl | AgNO3 (excess) | Pd(triphos)(ONO2) | researchgate.net |

| [Pt(triphos)Cl]Cl | AgNO3 (excess) | Pt(triphos)(ONO2) | researchgate.net |

The robust nature of the triphos ligand's coordination can also be influenced by external reagents. For example, the palladium complex [Pd(triphos)I]I undergoes a ring-opening reaction upon titration with AuI, demonstrating that one of the phosphine (B1218219) arms can be displaced. In contrast, the analogous platinum(II) complex does not react under similar conditions, highlighting the difference in lability between second and third-row transition metal complexes. researchgate.net

Reactivity with Organic Substrates and Small Molecules

Triphos complexes exhibit diverse reactivity with a range of organic substrates and small molecules, often involving insertion or coupling reactions that are central to catalytic processes.

Reactions with Alkenes and CO2: Rhodium-triphos complexes serve as models for intermediates in catalytic cycles like alkene hydrogenation. wikipedia.org Complexes such as [(triphos)RhCl(C2H4)], [(triphos)RhH(C2H4)], and [(triphos)Rh(C2H5)(C2H4)] have been identified as key species in these transformations. wikipedia.org

Iron(0)-triphos complexes have been investigated for their ability to activate and functionalize carbon dioxide. The complex [tBuP(CH2CH2PEt2)2]Fe(C2H4)(N2) reacts with ethylene (B1197577) to displace the dinitrogen ligand, forming a bis(ethylene) complex. nsf.gov In the presence of both ethylene and CO2, these iron(0) systems can mediate the coupling of the two substrates to produce methylmalonic acid with high selectivity. The reaction is initiated by the substitution of the dinitrogen ligand by CO2 and ethylene, leading to a metallacyclic intermediate. nsf.gov

Reactions with Polar Unsaturated Molecules: The reactivity of triamidoamine-supported zirconium complexes, which have a different ligand framework but exhibit analogous reactivity principles, has been studied with various polar small molecules. These substrates, including isocyanides, organic azides, and ketones, react with the metal-carbon bond via 1,1- or 1,2-insertion. nih.gov This leads to ring-expanded products containing new zirconium-carbon, zirconium-nitrogen, or zirconium-oxygen bonds. nih.gov Similarly, rhenium-triphos complexes of the type [Re(XCO)(CO)2(triphos)] (where X = N or P) have been synthesized, demonstrating the stabilization of reactive isocyanate and phosphaethynolate ligands within the coordination sphere. acs.org

Mechanistic Pathways in Catalytic Cycles Involving 1,1,1-Tris(diphenylphosphinomethyl)ethane Ligands

The facial coordination of the triphos ligand provides a stable platform that is crucial for the efficacy of many homogeneous catalysts, particularly those based on ruthenium, rhodium, and iridium. researcher.liferesearchgate.net

Hydrogenation of Quinoline (B57606): Systems prepared in-situ from M2Cl2(COE)4 (M = Rh, Ir) and triphos are effective precatalysts for the regioselective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. researchgate.net Kinetic studies for both metal systems led to the same rate law, suggesting a common mechanistic pathway. The proposed catalytically active species are the cationic unsaturated complexes [M(quinoline)(triphos)]+. researchgate.net The general mechanism involves:

Rapid partial hydrogenation of the initial complex to generate a dihydride species, [M(H)2(quinoline)(triphos)]+.

Transfer of the hydride ligands to the coordinated quinoline, yielding a complex containing a 1,2-dihydroquinoline (B8789712) (DHQ) ligand.

A second oxidative addition of H2, which is considered the rate-determining step of the cycle.

Hydrogen transfer to the DHQ ligand to produce the final tetrahydroquinoline product and regenerate the active catalyst. researchgate.net

Alcohol Amination and C-O Bond Cleavage: Ruthenium-triphos complexes are privileged catalysts for a variety of transformations. researcher.liferesearchgate.net In the amination of alcohols with ammonia, the choice of ligand is critical. While symmetrical triphos ligands are effective for producing primary amines, using hemilabile diphosphines can shift the selectivity towards secondary amines. rsc.org

Mechanistic investigations into triphos-Ru catalyzed C–O bond cleavage, a reaction relevant to polymer degradation, have revealed a Ru(0)/Ru(II) cycle. A Ru(0) dihydrogen complex is the entry point into the catalytic cycle, which proceeds via an oxidative addition into the C–O bond. Ruthenium phenolate (B1203915) intermediates have been identified as playing a key role in both catalyst activation and the catalytic cycle itself. researchgate.net

Dihydrogen Bond Formation and Proton Transfer in Triphos Complexes

Dihydrogen bonds (DHBs) are non-classical hydrogen bonds of the type M-H···H-X, where a metal hydride (M-H) acts as a proton acceptor. These interactions are often crucial precursors to proton transfer reactions. rsc.orgresearchgate.net

The interaction of the copper(I) tetrahydroborate complex (triphos)Cu(η1-BH4) with various proton donors (alcohols of different acidity) has been studied in detail using IR spectroscopy and theoretical methods. rsc.orgrsc.org This work revealed that the terminal hydride ligand of the borohydrate is the site of proton transfer. Two distinct mechanistic pathways were identified:

BH Pathway: This pathway begins with the nucleophilic substitution of the BH4- ligand by the alcohol's oxygen atom, which coordinates to the Lewis acidic copper center. This coordination activates the O-H bond, facilitating a subsequent proton transfer via a dihydrogen-bonded intermediate, (triphos)Cu(η1-O+(R))H···H4B. This step leads to the formation of an η2-H2 complex and the eventual elimination of a hydrogen molecule. The activation barrier for this process with (CF3)2CHOH was experimentally determined to be 20.0 kcal mol⁻¹ at 270 K, in close agreement with the computed value of 20.6 kcal mol⁻¹. rsc.orgrsc.orgresearchgate.net

CuH Pathway: In this alternative mechanism, the initial interaction is the formation of a dihydrogen bond between the alcohol and the bridging hydride of the borohydrate ligand. This leads directly to the cleavage of the bridging B-H bond and the elimination of BH3. This pathway is more likely in coordinating solvents. rsc.org

The table below presents thermodynamic data for the formation of dihydrogen bonds between (triphos)Cu(η1-BH4) and various alcohols.

| Proton Donor | Δν(OH) (cm⁻¹) | -ΔH (kcal mol⁻¹) | Reference |

| CF3CH2OH (TFE) | 338 | 4.3 | rsc.org |

| (CF3)2CHOH (HFIP) | 540 | 5.8 | rsc.org |

| (CF3)3COH (PFTB) | 670 | 6.8 | rsc.org |

| Phenol (B47542) (PhOH) | 480 | 5.5 | rsc.org |

Similar phenomena have been observed in ruthenium systems. The mixed hydrido-tetrahydroborate complex (triphos)RuH(η2-BH4) also interacts with alcohols, forming a dihydrogen bond with the Ru-H hydride, which is highly basic. This interaction precedes proton transfer and the evolution of H2. researchgate.net

Advanced Applications and Future Directions in 1,1,1 Tris Diphenylphosphinomethyl Ethane Research

Role in Pharmaceutical Research Methodologies

The synthesis of complex organic molecules is a cornerstone of pharmaceutical research and drug discovery. Triphos-based ligands are instrumental in methodologies that construct the core scaffolds of many potential therapeutic agents. Their primary role is in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Complexes of palladium and other metals with Triphos or its derivatives are used as catalysts in a suite of coupling reactions essential to medicinal chemistry. sigmaaldrich.com These reactions allow for the modular assembly of complex molecular architectures from simpler, more readily available precursors. The stability and reactivity of the Triphos-metal complexes can lead to high efficiency and functional group tolerance, which are critical when dealing with intricate pharmaceutical intermediates.

Beyond synthesis, research has explored the direct biological activity of metal-Triphos complexes. Notably, gold(I) compounds containing Triphos and related polyphosphine ligands have been investigated for their potential tumor cell growth-inhibiting properties. google.com Research methodologies for these investigations have included in vivo evaluation in murine tumor models, such as P388 leukemia and M5076 reticulum cell sarcoma, to assess the antitumor activity of these organometallic compounds. google.com

| Reaction Type | Description | Relevance in Pharmaceutical Synthesis |

|---|---|---|

| Buchwald-Hartwig Cross Coupling | Formation of carbon-nitrogen and carbon-oxygen bonds. | Essential for synthesizing amine- and ether-containing compounds prevalent in drug molecules. |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds between an organoboron compound and an organohalide. | Widely used for creating biaryl structures found in many pharmaceuticals. |

| Heck Coupling | Reaction of an unsaturated halide with an alkene to form a substituted alkene. | A key method for carbon-carbon bond formation and scaffold elaboration. |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. | Important for introducing alkyne functionalities into drug candidates. |

| Stille Coupling | Carbon-carbon bond formation using an organotin compound. | Valuable for its tolerance of a wide range of functional groups. |